molecular formula C16H11Cl2N3O3S B11276931 N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B11276931
M. Wt: 396.2 g/mol
InChI Key: QJOQENMQPCAYEO-UHFFFAOYSA-N
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Description

N-(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a furan ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole and furan rings. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL)-N-(2-METHOXYPHENYL)AMINE HBR
  • 4-(3,4-DICHLOROPHENYL)-N-METHYL-1,2,3,4-TETRAHYDRONAPHTHALENYL AMINES

Uniqueness

N-(4-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H11Cl2N3O3S

Molecular Weight

396.2 g/mol

IUPAC Name

N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C16H11Cl2N3O3S/c17-11-4-3-9(6-12(11)18)19-14(22)7-10-8-25-16(20-10)21-15(23)13-2-1-5-24-13/h1-6,8H,7H2,(H,19,22)(H,20,21,23)

InChI Key

QJOQENMQPCAYEO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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